1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethan-1-ol derivative . The reaction is typically carried out in an organic solvent, such as ethanol or methanol, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques, such as distillation or crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or other reduced derivatives.
Substitution: New substituted phenyl derivatives.
Scientific Research Applications
1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes . Additionally, the methoxy group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]ethan-1-ol: Similar structure but lacks the methoxy group.
2-(4-Fluorophenyl)ethan-1-amine: Contains a fluorine atom instead of the trifluoromethyl group.
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol: Contains an additional trifluoromethyl group.
Uniqueness: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H11F3O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-6,14H,1-2H3 |
InChI Key |
KXPXHYAAGUPLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Origin of Product |
United States |
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